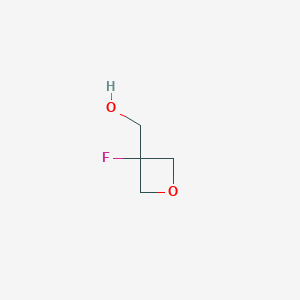
1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene
Übersicht
Beschreibung
Cycloalkanes like “1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene” are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .
Molecular Structure Analysis
The molecular structure of cycloalkanes is not flat; they exist as "puckered rings" . The exact structure of “1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene” would depend on the specific arrangement of the atoms and the presence of the functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of “1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene” would depend on its specific structure. Cycloalkanes generally have low polarity and are relatively stable .Wissenschaftliche Forschungsanwendungen
Organometallic Chemistry Applications
- Fluorobenzenes like 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene are gaining recognition as solvents in organometallic chemistry and transition-metal-based catalysis due to their weak π-electron donating ability. This characteristic allows them to act as non-coordinating solvents or readily displaced ligands (Pike, Crimmin, & Chaplin, 2017).
Electrochemical Fluorination
- Electrochemical fluorination studies have been conducted on various halobenzenes, including compounds similar to 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene. These studies focus on understanding the side reactions and formation mechanisms of different fluorinated compounds (Horio et al., 1996).
Crystal Structure Analysis
- Research on C−H···F interactions in crystalline fluorobenzenes has been conducted, which is crucial for understanding the weak acceptor capabilities of the C−F group. This research is relevant for compounds like 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene, which contain C, H, and F atoms (Thalladi et al., 1998).
Biodegradation Studies
- Studies on the biotransformation of monofluorophenols by Rhodococcus opacus 1cp, focusing on hydroxylated intermediates such as fluorocatechol and trihydroxyfluorobenzene derivatives, provide insights into the environmental fate of fluorinated compounds (Finkelstein et al., 2000).
Eigenschaften
IUPAC Name |
1,5-dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c1-8(12,13)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGKIBKSWQSHAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1Cl)Cl)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5R,6S)-4-Nitrobenzyl 3-((2-aminoethyl)thio)-6-((R)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hydrochloride](/img/structure/B1390491.png)


![2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B1390497.png)




![6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1390503.png)



